molecular formula C7H13BaO10P B14760901 D-Sedoheptulose-7-phosphate barium salt

D-Sedoheptulose-7-phosphate barium salt

Cat. No.: B14760901
M. Wt: 425.47 g/mol
InChI Key: CXUFELXUIHDDQP-XPWALFIUSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: D-Sedoheptulose-7-phosphate barium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The phosphate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the phosphate group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated sugars, while reduction can produce dephosphorylated derivatives .

Scientific Research Applications

D-Sedoheptulose-7-phosphate barium salt is a chemical compound with the formula C7H13O10P- Ba and a molecular weight of 425.47 . It appears as a white to off-white powder . This compound is also known as D-altro-Heptulose 7-phosphate barium salt or Barium(2+) [(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate .

Scientific Research Applications

This compound is primarily used in scientific research, particularly in biochemistry and related fields . Its applications stem from its role as an intermediate in several key metabolic pathways .

Pentose Phosphate Pathway: D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway for the production of NADPH and nucleotide precursors . In this pathway, the enzyme transaldolase facilitates the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, resulting in the production of D-fructose-6-phosphate .

Carbon Fixation: D-Sedoheptulose-7-phosphate also plays a role in carbon fixation in photosynthetic organisms .

Biosynthesis: The compound is involved in the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .

Sedoheptulose 7-phosphate cyclases (SH7PC): Sedoheptulose 7-phosphate cyclases are a family of enzymes that utilize sedoheptulose 7-phosphate (SH7P) as a substrate . These enzymes convert SH7P into cyclic products and are found throughout Prokarya and Eukarya, suggesting their potential biological roles in nature . Three known SH7PCs are:

  • 2- epi-5- epi-valiolone synthases (EEVS)
  • desmethyl-4-deoxygadusol synthase (DDGS)
  • 2- epi-valiolone synthase (EVS)

Bacterial SH7PCs have been identified in various bacteria, including Gram-(+) and Gram-(−) bacteria, isolated from diverse environments such as soils, aquatic systems, and extreme environments . The majority of identified bacterial SH7PCs are from actinobacteria (EEVS) and cyanobacteria (DDGS) .

Comparison with Similar Compounds

    D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.

    D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.

    D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.

Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .

Properties

Molecular Formula

C7H13BaO10P

Molecular Weight

425.47 g/mol

IUPAC Name

barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate

InChI

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1

InChI Key

CXUFELXUIHDDQP-XPWALFIUSA-L

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Origin of Product

United States

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